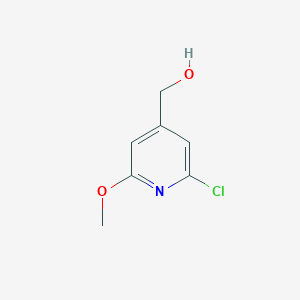

(2-Chloro-6-methoxypyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAAPDVGNCACDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466455 | |

| Record name | (2-chloro-6-methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193001-91-1 | |

| Record name | 2-Chloro-6-methoxy-4-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193001-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-chloro-6-methoxypyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2-Chloro-6-methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the predicted physicochemical properties of (2-Chloro-6-methoxypyridin-4-yl)methanol, a proposed synthetic route, and general experimental protocols. Due to the limited availability of experimental data in public databases, this guide relies on computational predictions to offer insights into its chemical behavior.

Chemical Structure and Properties

The molecular structure of (2-Chloro-6-methoxypyridin-4-yl)methanol consists of a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 4-position.

Table 1: Predicted Physicochemical Properties of (2-Chloro-6-methoxypyridin-4-yl)methanol

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₈ClNO₂ | - |

| Molecular Weight | 173.60 g/mol | - |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| pKa | Not available | Prediction requires specialized software. |

| logP | 1.2 ± 0.4 | Predicted by various computational models. |

| Solubility | Moderately soluble in polar organic solvents. | Predicted based on structural similarity. |

| Appearance | Likely a solid at room temperature. | Based on similar substituted pyridines. |

Note: The data presented in this table are computational predictions and should be confirmed by experimental validation.

Proposed Synthetic Pathway

A plausible synthetic route to (2-Chloro-6-methoxypyridin-4-yl)methanol can be envisioned starting from a commercially available precursor such as 2-chloro-6-methoxypyridine-4-carboxylic acid. The synthesis would involve the reduction of the carboxylic acid functionality to a primary alcohol.

Caption: Proposed synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol.

General Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of (2-Chloro-6-methoxypyridin-4-yl)methanol. These should be adapted and optimized based on laboratory conditions and safety considerations.

Synthesis: Reduction of 2-Chloro-6-methoxypyridine-4-carboxylic acid

This protocol describes a general method for the reduction of a pyridine carboxylic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

2-Chloro-6-methoxypyridine-4-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-chloro-6-methoxypyridine-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and wash with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: General workflow for the synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol.

Characterization

The successful synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol should be confirmed by standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups (e.g., O-H stretch of the alcohol). |

| Melting Point Analysis | To determine the melting point and assess the purity of the solid product. |

Safety and Handling

Substituted pyridines and chloro-containing organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of the starting materials and reagents used.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties and a general synthetic approach for (2-Chloro-6-methoxypyridin-4-yl)methanol. The absence of extensive experimental data in the public domain underscores the need for further experimental investigation to validate the predicted properties and to fully characterize this compound. The information presented herein serves as a valuable resource for researchers interested in the synthesis and application of this and related substituted pyridines in the field of drug discovery and development.

Spectroscopic and Synthetic Insights into Pyridyl Methanols: A Technical Examination of (2-Chloro-6-methoxypyridin-4-yl)methanol Analogs

A comprehensive search for experimentally-derived spectroscopic data and detailed synthetic protocols for (2-Chloro-6-methoxypyridin-4-yl)methanol has revealed a notable absence of specific information in publicly accessible scientific literature and databases. Researchers and drug development professionals seeking to characterize or synthesize this particular molecule may find a scarcity of direct precedents. However, analysis of structurally related analogs can provide valuable predictive insights and a foundation for experimental design.

This technical guide presents available data for a closely related compound, (2-Chloro-6-methylpyridin-4-yl)methanol, to serve as a comparative reference. Furthermore, a generalized synthetic methodology, adaptable for the preparation of (2-Chloro-6-methoxypyridin-4-yl)methanol, is proposed based on established principles of heterocyclic chemistry.

Spectroscopic Data for the Analog: (2-Chloro-6-methylpyridin-4-yl)methanol

While direct spectral data for (2-Chloro-6-methoxypyridin-4-yl)methanol is not available, the following tables summarize the known spectroscopic information for the analogous compound, (2-Chloro-6-methylpyridin-4-yl)methanol. This data can be instructive for predicting the spectral characteristics of the target molecule.

Table 1: Mass Spectrometry Data for (2-Chloro-6-methylpyridin-4-yl)methanol

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 158.03671 |

| [M+Na]⁺ | 180.01865 |

| [M-H]⁻ | 156.02215 |

This data is predicted and sourced from public chemical databases.

Due to the lack of experimental ¹H NMR, ¹³C NMR, and IR data in the available search results, those tables cannot be populated at this time. Researchers would need to perform the synthesis and characterization of (2-Chloro-6-methylpyridin-4-yl)methanol to obtain this information.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol can be approached through a multi-step sequence starting from commercially available precursors. A plausible retro-synthetic analysis suggests that the target molecule can be obtained from a corresponding carboxylic acid or ester derivative, which in turn can be synthesized from simpler pyridine building blocks.

A general experimental workflow for the synthesis and characterization is outlined below.

Diagram: Generalized Synthetic and Analytical Workflow

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol

This technical guide provides a detailed analysis of the ¹H NMR spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for (2-Chloro-6-methoxypyridin-4-yl)methanol. These predictions are based on the analysis of substituent effects on the pyridine ring and typical chemical shifts for similar functional groups.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | Singlet (s) | 1H | N/A |

| H-5 | ~6.7 - 6.9 | Singlet (s) | 1H | N/A |

| -CH₂OH | ~4.6 - 4.8 | Singlet (s) | 2H | N/A |

| -OH | Variable (e.g., ~2.0 - 5.0) | Broad Singlet (br s) | 1H | N/A |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | N/A |

Detailed Analysis of Predicted Signals

-

Aromatic Protons (H-3 and H-5): The two protons on the pyridine ring are in electronically distinct environments. The chlorine at position 2 and the methoxy group at position 6 are both electron-donating through resonance and electron-withdrawing through induction. The hydroxymethyl group at position 4 is a weakly deactivating group. Consequently, the two aromatic protons, H-3 and H-5, are expected to appear as two distinct singlets in the aromatic region of the spectrum, likely between δ 6.7 and 7.0 ppm. The lack of adjacent protons results in a singlet multiplicity for both.

-

Methylene Protons (-CH₂OH): The protons of the methylene group attached to the pyridine ring are benzylic in nature and are adjacent to an electronegative oxygen atom. This environment typically results in a chemical shift in the range of δ 4.6 to 4.8 ppm. These protons are expected to appear as a singlet, assuming no coupling to the hydroxyl proton, which is often the case in protic solvents.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1][2] It is expected to appear as a broad singlet and can range from δ 2.0 to 5.0 ppm or even broader.[1][2] This signal can be confirmed by a D₂O exchange experiment, where the peak would disappear from the spectrum.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are attached to an sp²-hybridized carbon of the pyridine ring. This typically results in a sharp singlet in the region of δ 3.9 to 4.1 ppm.[3][4]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid (2-Chloro-6-methoxypyridin-4-yl)methanol.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the -OH proton.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

- Use a standard ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

- A relaxation delay of 1-2 seconds between scans is typically sufficient for qualitative analysis.

- Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the resulting spectrum to obtain a pure absorption lineshape.

- Perform baseline correction to ensure a flat baseline.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.

- Integrate the signals to determine the relative number of protons for each resonance.

- Analyze the multiplicities and coupling constants (if any) of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of (2-Chloro-6-methoxypyridin-4-yl)methanol with the different proton environments labeled.

Caption: Molecular structure of (2-Chloro-6-methoxypyridin-4-yl)methanol with key proton groups highlighted.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. acdlabs.com [acdlabs.com]

- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 13C NMR of (2-Chloro-6-methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and existing data for structurally analogous compounds to predict the chemical shifts and provide a comprehensive experimental protocol for its acquisition.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for (2-Chloro-6-methoxypyridin-4-yl)methanol are summarized in Table 1. These values are estimated based on the known chemical shifts of pyridine and the incremental effects of chloro, methoxy, and hydroxymethyl substituents on the pyridine ring. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom, and the electron-donating effect of the methoxy group.

Table 1: Predicted 13C NMR Chemical Shifts for (2-Chloro-6-methoxypyridin-4-yl)methanol in CDCl3

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C2 | 163 - 168 | Singlet |

| C3 | 108 - 113 | Singlet |

| C4 | 155 - 160 | Singlet |

| C5 | 105 - 110 | Singlet |

| C6 | 160 - 165 | Singlet |

| -CH2OH | 60 - 65 | Singlet |

| -OCH3 | 53 - 58 | Singlet |

Note: These are estimated values and the actual experimental values may vary.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of (2-Chloro-6-methoxypyridin-4-yl)methanol with the carbon atoms numbered for reference in the assignment of 13C NMR peaks.

Caption: Molecular structure of (2-Chloro-6-methoxypyridin-4-yl)methanol with atom numbering for 13C NMR peak assignment.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Concentration: Dissolve 10-20 mg of (2-Chloro-6-methoxypyridin-4-yl)methanol in approximately 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). A small amount (e.g., 1-2 drops of a 1% solution) can be added, although modern spectrometers can also reference the residual solvent peak (for CDCl3, δ ≈ 77.16 ppm).

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or carbon-observe probe is recommended.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal sensitivity and pulse performance.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

3. Acquisition Parameters:

-

Experiment: A standard proton-decoupled 1D 13C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

-

Pulse Sequence: A standard single-pulse sequence (e.g., zgpg30 on Bruker instruments) is appropriate.

-

Spectral Width (SW): Set a spectral width that covers the entire expected range of 13C chemical shifts, typically from 0 to 200 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis. For routine qualitative spectra, a shorter delay may be used to reduce the total experiment time.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans or more may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening, LB) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl3 solvent peak at 77.16 ppm.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the acquisition and processing of a 13C NMR spectrum.

Caption: Workflow for 13C NMR spectroscopy from sample preparation to data analysis.

This guide provides a robust framework for researchers and scientists to understand, predict, and acquire the 13C NMR spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol. Adherence to the detailed experimental protocol will facilitate the acquisition of high-quality, reproducible data essential for structural elucidation and characterization in drug development and chemical research.

Mass Spectrometry of (2-Chloro-6-methoxypyridin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry analysis of (2-Chloro-6-methoxypyridin-4-yl)methanol. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry for structurally related molecules. This guide also outlines a comprehensive experimental protocol for acquiring a mass spectrum using gas chromatography-mass spectrometry (GC-MS). The predicted fragmentation pathways and experimental workflows are illustrated with diagrams to facilitate understanding. This document is intended to serve as a valuable resource for the analytical characterization of this and similar compounds in research and development settings.

Introduction

(2-Chloro-6-methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The structural elucidation and confirmation of such molecules are critical steps in the synthesis and development process. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. This guide focuses on the predicted electron ionization (EI) mass spectrometry of (2-Chloro-6-methoxypyridin-4-yl)methanol, offering insights into its expected fragmentation behavior.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of chlorine will be indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their hypothetical relative abundances. This data is theoretical and should be confirmed by experimental analysis.

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Predicted Relative Abundance (%) | Proposed Structure |

| [M]⁺ | 173 | 40 | [C₇H₈ClNO₂]⁺ |

| [M+2]⁺ | 175 | 13 | [C₇H₈³⁷ClNO₂]⁺ |

| [M-H]⁺ | 172 | 100 (Base Peak) | [C₇H₇ClNO₂]⁺ |

| [M-CH₃]⁺ | 158 | 30 | [C₆H₅ClNO₂]⁺ |

| [M-OCH₃]⁺ | 142 | 50 | [C₆H₅ClNO]⁺ |

| [M-CH₂O]⁺ | 143 | 25 | [C₆H₆ClN]⁺ |

| [M-Cl]⁺ | 138 | 15 | [C₇H₈NO₂]⁺ |

| [C₅H₃ClN]⁺ | 112 | 20 | Pyridine ring fragment |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion of (2-Chloro-6-methoxypyridin-4-yl)methanol is expected to proceed through several key pathways initiated by electron ionization. The primary fragmentation events are likely to involve the loss of a hydrogen radical from the methanol group to form a stable oxonium ion, which is predicted to be the base peak. Other significant fragmentations include the loss of a methyl radical from the methoxy group, loss of the entire methoxy group, and cleavage of the chlorosubstituent.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of (2-Chloro-6-methoxypyridin-4-yl)methanol using GC-MS. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of (2-Chloro-6-methoxypyridin-4-yl)methanol in a suitable solvent such as methanol or dichloromethane.

-

Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

-

Sample Preparation: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Process the data using the instrument's software to identify the retention time of the analyte and to generate the mass spectrum.

-

Compare the acquired spectrum with the predicted fragmentation pattern for structural confirmation.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of (2-Chloro-6-methoxypyridin-4-yl)methanol. The predicted fragmentation pattern, along with the detailed experimental protocol, offers a robust starting point for the analytical characterization of this compound. Researchers are encouraged to use this guide as a reference and to perform experimental validation to confirm the proposed fragmentation pathways. The successful application of mass spectrometry will be instrumental in advancing the research and development of molecules containing this chemical scaffold.

Commercial Sourcing and Synthetic Guide for (2-Chloro-6-methoxypyridin-4-yl)methanol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for the key chemical intermediate, (2-Chloro-6-methoxypyridin-4-yl)methanol. Aimed at researchers, scientists, and professionals in drug development, this document consolidates supplier information, outlines a plausible synthetic protocol, and illustrates the compound's application in the context of kinase inhibitor development.

Commercial Availability

(2-Chloro-6-methoxypyridin-4-yl)methanol is available from several commercial suppliers. The table below summarizes the available data on purity, pricing, and stock status from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Purity | Quantity | Price (USD) | Stock Status |

| AOBChem | --- | 250mg | $114.00 | [Contact Supplier] |

| 500mg | $165.00 | [Contact Supplier] | ||

| 1g | $229.00 | [Contact Supplier] | ||

| 5g | $825.00 | [Contact Supplier][1] | ||

| Sigma-Aldrich | --- | --- | --- | [Contact Supplier] |

| ChemUniverse | 97% | 100mg | $146.00 | 6 to 8 days lead time |

| 250mg | $240.00 | 6 to 8 days lead time | ||

| 1g | $498.00 | 6 to 8 days lead time[2] |

Note: Pricing and availability are subject to change. Please verify with the respective suppliers.

Synthetic Protocol

Proposed Synthetic Pathway

A potential synthetic pathway for (2-Chloro-6-methoxypyridin-4-yl)methanol is outlined below. This pathway leverages the selective methoxylation of a dichloropyridine derivative followed by the reduction of a carboxylic acid functional group.

Caption: Proposed two-step synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxypyridine-4-carboxylic acid

This step involves the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloro-4-carboxypyridine with a methoxy group.

-

Materials: 2,6-dichloro-4-carboxypyridine, Sodium methoxide (NaOMe), Methanol (anhydrous), Dry inert solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve 2,6-dichloro-4-carboxypyridine in a dry, inert solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol (typically 1.0 to 1.2 equivalents) to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-6-methoxypyridine-4-carboxylic acid.

-

Step 2: Synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol

This step involves the reduction of the carboxylic acid group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Materials: 2-Chloro-6-methoxypyridine-4-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-Chloro-6-methoxypyridine-4-carboxylic acid in the same anhydrous solvent to the LiAlH₄ suspension. Caution: This reaction is exothermic and produces hydrogen gas.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a dilute aqueous base (e.g., 15% NaOH), and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (2-Chloro-6-methoxypyridin-4-yl)methanol.

-

The product can be further purified by column chromatography on silica gel.

-

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted pyridines are a cornerstone in medicinal chemistry, frequently appearing as core scaffolds in a multitude of kinase inhibitors. The 2-chloro-6-methoxypyridine moiety provides a versatile platform for the synthesis of potent and selective inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.

The chloro substituent offers a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can interact with specific residues in the kinase active site. The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties.

Representative Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified, representative signaling pathway where a kinase inhibitor, potentially synthesized using (2-Chloro-6-methoxypyridin-4-yl)methanol as a building block, can exert its therapeutic effect by blocking the phosphorylation of a downstream substrate.

Caption: Mechanism of action of a kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a general experimental workflow for the synthesis of a hypothetical kinase inhibitor utilizing (2-Chloro-6-methoxypyridin-4-yl)methanol as a key intermediate. This workflow highlights the common steps involved in medicinal chemistry campaigns, from the initial coupling reaction to the final purification and characterization of the target compound.

Caption: Workflow for synthesizing a kinase inhibitor.

References

An In-depth Technical Guide to the Derivatives of (2-Chloro-6-methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methoxypyridin-4-yl)methanol is a key heterocyclic building block in the design and synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core, featuring a chloro group, a methoxy group, and a versatile hydroxymethyl handle, provides a rich scaffold for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide details the synthesis of the core molecule and its subsequent derivatization, providing experimental protocols and summarizing key quantitative data. Furthermore, it explores the biological activities and potential therapeutic applications of the resulting derivatives, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their presence in numerous approved drugs highlighting their importance. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the ability to introduce a wide array of substituents, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The (2-Chloro-6-methoxypyridin-4-yl)methanol scaffold, in particular, offers three distinct points for modification: the chloro and methoxy groups which can influence the electronic and lipophilic character of the molecule, and the primary alcohol which serves as a key site for introducing diverse functionalities. This guide will provide a detailed overview of the synthesis and potential applications of derivatives based on this promising core structure.

Synthesis of the Core Molecule: (2-Chloro-6-methoxypyridin-4-yl)methanol

The synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route involves the preparation of a key carboxylic acid intermediate, followed by its reduction to the desired primary alcohol.

Synthesis of 2-Chloro-6-methoxy-4-pyridinecarboxylic acid

Experimental Protocol (Proposed):

-

Selective Methoxylation: To a solution of 2,6-dichloro-4-pyridinecarboxylic acid in a suitable solvent such as methanol, add a solution of sodium methoxide in methanol at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-methoxylated product.

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold methanol, and dry under vacuum to yield 2-chloro-6-methoxy-4-pyridinecarboxylic acid.

Reduction to (2-Chloro-6-methoxypyridin-4-yl)methanol

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis.

Experimental Protocol:

-

Esterification (Optional but recommended): Convert the carboxylic acid to its corresponding methyl or ethyl ester by reacting with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). This can improve the solubility and ease of reduction.

-

Reduction: To a solution of the methyl or ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate in an anhydrous solvent such as tetrahydrofuran (THF), add a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a controlled manner at 0 °C.

-

Quenching and Work-up: After the reaction is complete, carefully quench the excess reducing agent with water or an aqueous solution of a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Chloro-6-methoxypyridin-4-yl)methanol.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alcohol.

Quantitative Data for Core Synthesis (Hypothetical):

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1. Selective Methoxylation (Proposed) | 2,6-dichloro-4-pyridinecarboxylic acid, Sodium methoxide | Methanol, Room Temperature | 2-Chloro-6-methoxy-4-pyridinecarboxylic acid | 75-85 |

| 2. Esterification (Optional) | 2-Chloro-6-methoxy-4-pyridinecarboxylic acid, Methanol | Sulfuric acid (cat.), Reflux | Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate | 90-95 |

| 3. Reduction | Methyl 2-chloro-6-methoxy-4-pyridinecarboxylate, Lithium aluminum hydride | Anhydrous THF, 0 °C to Room Temperature | (2-Chloro-6-methoxypyridin-4-yl)methanol | 85-95 |

Derivatization of (2-Chloro-6-methoxypyriin-4-yl)methanol

The hydroxymethyl group at the 4-position of the pyridine ring is a versatile handle for the synthesis of a wide range of derivatives. Common derivatization strategies include etherification, esterification, and conversion to other functional groups.

Ether Derivatives

Experimental Protocol (General for Williamson Ether Synthesis):

-

Deprotonation: To a solution of (2-Chloro-6-methoxypyridin-4-yl)methanol in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture and allow it to warm to room temperature or heat as necessary.

-

Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude ether derivative by column chromatography.

Ester Derivatives

Experimental Protocol (General for Acylation):

-

Acylation: To a solution of (2-Chloro-6-methoxypyridin-4-yl)methanol and a base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane), add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude ester by column chromatography or recrystallization.

Biological Activities and Potential Therapeutic Applications

While specific biological data for derivatives of (2-Chloro-6-methoxypyridin-4-yl)methanol are not extensively reported in the public domain, the broader class of substituted pyridines exhibits a wide range of biological activities. It is plausible that derivatives of this core could be investigated for various therapeutic targets.

Potential Areas of Investigation:

-

Antimicrobial Agents: Many substituted pyridines possess antibacterial and antifungal properties.

-

Anticancer Agents: The pyridine scaffold is found in numerous kinase inhibitors and other anticancer drugs.

-

Central Nervous System (CNS) Agents: Pyridine derivatives are known to act on various CNS targets, including receptors and enzymes.

-

Enzyme Inhibitors: The functional groups on the core molecule can be tailored to interact with the active sites of specific enzymes.

Signaling Pathways and Experimental Workflows

To illustrate the potential application of these derivatives in research, a hypothetical experimental workflow for screening their biological activity is presented below.

Caption: A generalized workflow for the discovery and development of drugs based on the (2-Chloro-6-methoxypyridin-4-yl)methanol scaffold.

Conclusion

The (2-Chloro-6-methoxypyridin-4-yl)methanol core represents a valuable and versatile scaffold for the development of novel, biologically active compounds. This technical guide has provided a plausible synthetic route to the core molecule and outlined general protocols for its derivatization. While specific biological data for its derivatives are yet to be widely published, the rich chemistry of substituted pyridines suggests that this scaffold holds significant potential for the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the chemical space around this core to unlock its full potential in various disease areas.

(2-Chloro-6-methoxypyridin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Chloro-6-methoxypyridin-4-yl)methanol , a substituted pyridine derivative, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups—a nucleophilic hydroxyl group, an electrophilic chlorine atom, and a methoxy group that can influence electronic properties—positions it as an attractive starting point for the synthesis of diverse molecular libraries targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the potential research applications of this compound, supported by key data, experimental protocols, and conceptual frameworks for its utilization in drug discovery programs.

Core Chemical Properties and Reactivity

(2-Chloro-6-methoxypyridin-4-yl)methanol possesses a distinct set of chemical features that underpin its utility as a synthetic intermediate. The pyridine ring itself is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[1][2] The substituents on this core further enhance its synthetic potential.

| Property | Value | Source |

| Molecular Formula | C7H8ClNO2 | [3] |

| Molecular Weight | 173.6 g/mol | [3] |

| CAS Number | 1263059-66-0 | [3] |

| Appearance | Solid |

The key reactive sites of (2-Chloro-6-methoxypyridin-4-yl)methanol offer multiple avenues for chemical modification:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce a variety of side chains. Reductive amination of the corresponding aldehyde provides a route to amine derivatives.[4]

-

2-Chloro Substituent (-Cl): The chlorine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.[5][6]

-

6-Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and provide a potential metabolic site. Its presence can also impact the lipophilicity and solubility of the final compounds.[7]

Potential Therapeutic Applications

While specific biological activity for (2-Chloro-6-methoxypyridin-4-yl)methanol has not been extensively reported, its structural motifs are present in numerous biologically active molecules, suggesting a range of potential therapeutic applications.

Kinase Inhibitors

The pyridine scaffold is a privileged structure in the design of kinase inhibitors for oncology and inflammatory diseases.[8][9][10] The 2-chloro-6-methoxypyridine core can serve as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. By functionalizing the 4-hydroxymethyl and 2-chloro positions, novel libraries of compounds can be generated to target various kinases.

A potential research workflow for developing kinase inhibitors from this scaffold is outlined below:

Caption: Workflow for the development of kinase inhibitors.

A notable example is the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, where the methoxypyridine core plays a crucial role in the compound's activity.[11]

Other Potential Applications

The versatility of the (2-Chloro-6-methoxypyridin-4-yl)methanol scaffold extends beyond kinase inhibition. The 2-chloropyridine moiety is a key component in various pharmacologically active compounds, suggesting potential applications in:

-

Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.[2]

-

Antiviral Agents: The pyridine scaffold is present in several antiviral drugs.

-

Central Nervous System (CNS) Disorders: A significant number of CNS-acting drugs contain a pyridine ring.[1]

Key Experimental Protocols

The synthetic utility of (2-Chloro-6-methoxypyridin-4-yl)methanol is best illustrated by established protocols for the functionalization of its key reactive sites.

Suzuki-Miyaura Coupling of the 2-Chloro Position

This reaction is a powerful tool for forming carbon-carbon bonds.

General Procedure:

-

To a dry reaction vessel, add (2-Chloro-6-methoxypyridin-4-yl)methanol (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

A degassed solvent system (e.g., toluene/water, 1,4-dioxane/water) is added.

-

The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (2-Chloro-6-methoxypyridin-4-yl)methanol in Synthetic Chemistry

(2-Chloro-6-methoxypyridin-4-yl)methanol , a functionalized pyridine derivative, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of a chloro substituent, a methoxy group, and a hydroxymethyl moiety on the pyridine ring provides multiple reactive sites for strategic molecular elaboration. This technical guide delves into the chemical properties, synthesis, and key applications of this compound, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in reaction planning and process development. While extensive experimental data for (2-Chloro-6-methoxypyridin-4-yl)methanol is not widely published in readily accessible literature, key identifiers and calculated properties are summarized below.

| Property | Value |

| CAS Number | 193001-91-1 |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.60 g/mol |

| Canonical SMILES | COC1=NC(=CC(=C1)CO)Cl |

| InChI Key | LGAAPDVGNCACDI-UHFFFAOYSA-N |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in public domain literature and should be determined experimentally.

Synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol

The synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol typically involves a multi-step sequence starting from readily available pyridine precursors. While specific, detailed industrial synthesis protocols are often proprietary, a plausible synthetic strategy can be inferred from related literature. A general conceptual workflow is outlined below.

Figure 1. A conceptual synthetic pathway to (2-Chloro-6-methoxypyridin-4-yl)methanol.

A common approach would involve the selective methoxylation of a corresponding 2,6-dichloropyridine derivative at the 6-position, followed by functional group manipulation at the 4-position to introduce the hydroxymethyl group. This could be achieved, for example, by the reduction of a carboxylic acid or ester functionality.

Core Reactivity and Applications in Synthesis

The synthetic utility of (2-Chloro-6-methoxypyridin-4-yl)methanol stems from the orthogonal reactivity of its functional groups. The chloro group is a prime site for cross-coupling reactions, the hydroxyl group can be readily oxidized or converted to a leaving group, and the methoxy group can potentially be cleaved to a hydroxyl group if further functionalization is required.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloro-pyridine with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 2-position.

Figure 2. General scheme for the Suzuki-Miyaura coupling of (2-Chloro-6-methoxypyridin-4-yl)methanol.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is a key transformation in the synthesis of many biologically active compounds.

Figure 3. General scheme for the Buchwald-Hartwig amination of (2-Chloro-6-methoxypyridin-4-yl)methanol.

Transformations of the Hydroxymethyl Group

The primary alcohol functionality of (2-Chloro-6-methoxypyridin-4-yl)methanol is a versatile handle for further synthetic modifications.

Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant allows for controlled access to either functionality, which can then participate in a wide array of subsequent reactions such as Wittig reactions, reductive aminations, or amide couplings.

Figure 4. Oxidation pathways of the hydroxymethyl group.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This activates the benzylic position for nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles.

Application in Pharmaceutical and Agrochemical Synthesis

Conclusion

(2-Chloro-6-methoxypyridin-4-yl)methanol is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its capacity to undergo a variety of selective transformations at its distinct reactive sites makes it an invaluable tool for the construction of complex molecular architectures. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in advancing these fields. Further exploration and publication of the reactivity and applications of this compound will be of great benefit to the broader scientific community.

Methodological & Application

The quest for novel immunomodulators derived from (2-Chloro-6-methoxypyridin-4-yl)methanol remains an open field for scientific exploration, as a comprehensive review of current literature and patent databases reveals a notable absence of specific applications of this compound as a direct precursor for immunomodulatory agents. While pyridine-containing compounds are a cornerstone in medicinal chemistry and have been investigated for a wide range of biological activities, including the modulation of the immune system, the specific synthetic utility of (2-Chloro-6-methoxypyridin-4-yl)methanol for this purpose is not documented in readily accessible scientific resources.

Researchers and drug development professionals often explore the structure-activity relationships of various chemical scaffolds to design novel therapeutics. Pyridine derivatives, for instance, are known to exhibit diverse biological effects, and their potential as antiproliferative and immunomodulatory agents is an area of active investigation. However, the successful synthesis of a bioactive molecule is highly dependent on the strategic selection of starting materials and the subsequent synthetic route.

Despite the theoretical potential of (2-Chloro-6-methoxypyridin-4-yl)methanol as a building block in drug discovery, no specific synthetic protocols or application notes detailing its conversion into immunomodulatory compounds could be retrieved. Searches for reaction schemes such as etherification, esterification, or substitution reactions involving this specific alcohol did not yield concrete examples of immunomodulators. Furthermore, a thorough review of patent databases did not uncover any claims specifically linking (2-Chloro-6-methoxypyridin-4-yl)methanol to the synthesis of compounds with immunomodulatory activity.

This lack of available data prevents the creation of detailed application notes and experimental protocols as requested. The development of such documents requires established and validated synthetic procedures, along with corresponding biological activity data to support the immunomodulatory claims.

For researchers interested in exploring the potential of (2-Chloro-6-methoxypyridin-4-yl)methanol in this therapeutic area, the path is clear for novel research. Future work could involve:

-

Design of Novel Derivatives: Computational studies could be employed to design novel derivatives of (2-Chloro-6-methoxypyridin-4-yl)methanol with predicted binding affinity to key immunological targets.

-

Synthetic Route Development: The development of robust and efficient synthetic routes to these designed molecules would be a critical next step.

-

In Vitro and In Vivo Screening: Subsequent screening of the synthesized compounds in a battery of immunological assays would be necessary to identify and characterize any immunomodulatory effects.

While the current landscape does not provide the necessary information to fulfill the specific request for application notes and protocols, it highlights a potential opportunity for innovation in the field of immunomodulator synthesis. The exploration of (2-Chloro-6-methoxypyridin-4-yl)methanol as a novel scaffold could lead to the discovery of new chemical entities with therapeutic potential.

Application Notes and Protocols: (2-Chloro-6-methoxypyridin-4-yl)methanol in the Synthesis of PD-L1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune checkpoint regulation.[1][2][3] Tumors can exploit this pathway to evade the host's immune system by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.[2][3][4] Small molecule inhibitors targeting the PD-1/PD-L1 interaction offer a promising alternative to antibody-based therapies, with potential advantages in oral bioavailability, tumor penetration, and manufacturing costs.[5] This document provides detailed application notes and protocols for the synthesis of a potent class of PD-L1 inhibitors, exemplified by BMS-202, utilizing a substituted pyridinyl methanol core derived from precursors like (2-Chloro-6-methoxypyridin-4-yl)methanol.

BMS-202, N-(2-(((2-methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide, is a small molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb.[5][6] It functions by binding to PD-L1 and inducing its dimerization, which sterically hinders the interaction with PD-1 and restores T-cell mediated anti-tumor immunity.[7]

Quantitative Data Summary:

The following table summarizes the inhibitory activity of BMS-202 and related compounds.

| Compound | Target | Assay | IC50 (nM) | Reference |

| BMS-202 | PD-1/PD-L1 Interaction | HTRF | 18 | [6] |

| D3 (Indane Scaffold) | PD-1/PD-L1 Interaction | HTRF | 2.2 | [8][9] |

| D2 (Benzamide Scaffold) | PD-1/PD-L1 Interaction | HTRF | 16.17 | [10] |

| MZ52 (Neo-tanshinlactone hybrid) | PD-1/PD-L1 Interaction | HTRF | 74 | [11] |

| MZ58 (Neo-tanshinlactone hybrid) | PD-1/PD-L1 Interaction | HTRF | 134 | [11] |

Signaling Pathway:

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. Engagement of PD-1 on T-cells by PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) signaling complex. This results in the dephosphorylation of key downstream signaling molecules, inhibiting T-cell proliferation, cytokine production, and cytotoxic activity.[4]

Experimental Protocols

I. Synthesis of a BMS-202 Analogue

This protocol is adapted from the synthesis of carboranyl analogues of BMS-202 and outlines the general steps for synthesizing a PD-L1 inhibitor based on a substituted pyridinyl methanol core.

A. Synthesis of the Pyridine Aldehyde Intermediate

-

Oxidation of (2-Chloro-6-methoxypyridin-4-yl)methanol:

-

Dissolve (2-Chloro-6-methoxypyridin-4-yl)methanol in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, manganese dioxide (MnO2) or Dess-Martin periodinane.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by column chromatography.

-

B. Suzuki Coupling to Introduce the Biphenyl Moiety

-

Coupling Reaction:

-

In a reaction vessel, combine the chlorinated pyridine aldehyde, a suitable boronic acid (e.g., (2-methyl-[1,1'-biphenyl]-3-yl)boronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting materials are consumed.

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

C. Reductive Amination

-

Formation of the Amine Adduct:

-

Dissolve the biphenyl-substituted pyridine aldehyde in an anhydrous solvent like tetrahydrofuran (THF).

-

Add the desired amine, for example, N-(2-aminoethyl)acetamide.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).[7]

-

Stir the reaction at room temperature for several hours.[7]

-

Quench the reaction and perform an aqueous workup.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the final compound by column chromatography to yield the BMS-202 analogue.[7]

-

II. In Vitro Evaluation of PD-1/PD-L1 Inhibition

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is commonly used to quantify the inhibition of the PD-1/PD-L1 interaction.

-

Materials:

-

Recombinant human PD-1 protein (tagged, e.g., with His-tag).

-

Recombinant human PD-L1 protein (tagged, e.g., with Fc-tag).

-

HTRF donor and acceptor reagents (e.g., anti-His-Europium and anti-Fc-XL665).

-

Test compounds (e.g., BMS-202 analogue).

-

Assay buffer.

-

Low-volume 384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the tagged PD-1 and PD-L1 proteins.

-

Add the test compound dilutions to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add the HTRF donor and acceptor reagents.

-

Incubate for another period (e.g., 2 hours) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm after excitation at 337 nm).

-

Calculate the HTRF ratio and determine the IC50 values for the test compounds.

-

B. Cell-Based PD-1/PD-L1 Blockade Bioassay

This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system.

-

Cell Lines:

-

PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell activating ligand).

-

PD-1 expressing effector cells (e.g., Jurkat cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element).

-

-

Procedure:

-

Plate the PD-L1 expressing cells in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the test compound and the PD-1 effector cells to the wells.

-

Co-culture the cells for a specified time (e.g., 6 hours) at 37°C.

-

Add a luciferase detection reagent.

-

Measure the luminescence using a plate reader.

-

An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction and subsequent T-cell activation.

-

The use of substituted pyridinyl methanol derivatives, such as those related to (2-Chloro-6-methoxypyridin-4-yl)methanol, provides a versatile scaffold for the synthesis of potent small molecule PD-L1 inhibitors like BMS-202. The detailed synthetic and analytical protocols provided herein offer a framework for researchers to develop and evaluate novel immunotherapies targeting the PD-1/PD-L1 axis. These small molecules hold significant promise for the future of cancer treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational design of a potent macrocyclic peptide inhibitor targeting the PD-1/PD-L1 protein–protein interaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03118J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMS-202 - Wikipedia [en.wikipedia.org]

- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. BMS-202 / BMS [delta.larvol.com]

- 10. US8329198B2 - Pharmaceutical compositions and related methods of delivery - Google Patents [patents.google.com]

- 11. pearceip.law [pearceip.law]

Application Notes and Protocols for the Preparation of Novel KAT6A Inhibitors Utilizing (2-Chloro-6-methoxypyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potential novel inhibitors of KAT6A (Lysine Acetyltransferase 6A), a histone acetyltransferase implicated in various cancers. The synthetic strategy leverages the commercially available starting material, (2-Chloro-6-methoxypyridin-4-yl)methanol, to construct a core pyridine scaffold, a common feature in many kinase and epigenetic modulators. The protocols outlined herein are based on established synthetic methodologies, offering a rational approach for medicinal chemists to generate a library of targeted compounds for structure-activity relationship (SAR) studies.

Introduction to KAT6A and Its Inhibition

KAT6A, also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a member of the MYST family of histone acetyltransferases.[1] It plays a crucial role in regulating gene expression by acetylating histone H3, leading to a more open chromatin structure that is accessible to transcription factors.[1] Dysregulation of KAT6A activity has been linked to the development and progression of several cancers, including leukemia and breast cancer, making it an attractive therapeutic target.[1]

Inhibitors of KAT6A are small molecules designed to block its acetyltransferase activity. By doing so, they can prevent the acetylation of histones, leading to a more condensed chromatin state and the downregulation of genes involved in cell proliferation and survival.[1] Several potent and selective KAT6A inhibitors have been developed, such as WM-1119 and CTx-648 (PF-9363), which have demonstrated anti-tumor activity in preclinical models.[2][3][4][5][6]

KAT6A Signaling Pathway

KAT6A exerts its oncogenic effects through the upregulation of key signaling pathways. One of the well-established mechanisms involves the PI3K/Akt signaling cascade. KAT6A-mediated acetylation of histones at specific gene promoters can lead to increased transcription of critical components of this pathway, thereby promoting cell growth, proliferation, and survival.

Caption: KAT6A-mediated signaling pathway leading to cell survival and proliferation.

Proposed Synthesis of a Novel KAT6A Inhibitor

The following is a proposed synthetic route to a novel aminopyridine-based KAT6A inhibitor, starting from (2-Chloro-6-methoxypyridin-4-yl)methanol. This multi-step synthesis involves common and well-documented organic transformations.

Caption: Proposed synthetic workflow for a novel KAT6A inhibitor.

Experimental Protocols

Step 1: Oxidation of (2-Chloro-6-methoxypyridin-4-yl)methanol to 2-Chloro-6-methoxyisonicotinaldehyde

Materials:

-

(2-Chloro-6-methoxypyridin-4-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (2-Chloro-6-methoxypyridin-4-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-Chloro-6-methoxyisonicotinaldehyde.

Step 2: Reductive Amination to form N-Aryl-(2-chloro-6-methoxypyridin-4-yl)methanamine

Materials:

-

2-Chloro-6-methoxyisonicotinaldehyde

-

Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-Chloro-6-methoxyisonicotinaldehyde (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Step 3: Suzuki Coupling to Yield the Final KAT6A Inhibitor

Materials:

-

N-Aryl-(2-chloro-6-methoxypyridin-4-yl)methanamine

-

Arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine N-Aryl-(2-chloro-6-methoxypyridin-4-yl)methanamine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Degas the mixture by purging with argon or nitrogen for 15 minutes.

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water and EtOAc.

-

Separate the organic layer, and extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by silica gel column chromatography.

Characterization and Biological Evaluation

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

For biological evaluation, the inhibitory activity of the synthesized compounds against KAT6A can be determined using in vitro enzymatic assays. Cellular assays can be employed to assess their effects on cell proliferation, cell cycle, and apoptosis in relevant cancer cell lines.

Quantitative Data of Known KAT6A Inhibitors

The following table summarizes the inhibitory activities of some known KAT6A inhibitors for comparative purposes.

| Inhibitor | Target(s) | IC₅₀ (µM) | Binding Affinity (K D , nM) | Cell-based Potency (µM) | Reference |

| WM-1119 | KAT6A | 0.25 (in lymphoma cells) | 2 (for KAT6A) | 0.25 (EMRK1184 cell growth inhibition) | [2][3][7][8] |

| CTx-648 (PF-9363) | KAT6A/KAT6B | Not explicitly stated as IC₅₀ | Not explicitly stated as K D | 0.0003 (ZR75-1), 0.0009 (T47D) | [4][5][6] |

| WM-8014 | KAT6A | - | - | - | [3] |

| Prifetrastat (KAT6-IN-1) | KAT6A/KAT6B | - | - | - | [9] |

Conclusion

The provided application notes and protocols offer a comprehensive guide for the synthesis of novel KAT6A inhibitors using (2-Chloro-6-methoxypyridin-4-yl)methanol. By following these procedures, researchers can generate a series of compounds for biological evaluation and further optimization, contributing to the development of new epigenetic-based cancer therapies. The modular nature of the proposed synthesis allows for the exploration of a diverse chemical space around the pyridine core, facilitating the identification of potent and selective KAT6A inhibitors.

References

- 1. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. monash.edu [monash.edu]

- 5. oncologyone.com.au [oncologyone.com.au]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. eubopen.org [eubopen.org]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Conversion of (2-Chloro-6-methoxypyridin-4-yl)methanol to 2-Chloro-4-(chloromethyl)-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conversion of (2-Chloro-6-methoxypyridin-4-yl)methanol to its corresponding chloromethylpyridine derivative, 2-Chloro-4-(chloromethyl)-6-methoxypyridine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary method detailed herein utilizes thionyl chloride (SOCl₂), a common and effective reagent for the chlorination of primary alcohols.

Overview of the Synthetic Transformation